1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one
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Overview
Description
1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one is an organic compound that features a bromine atom attached to a phenyl ring and a trifluoromethoxy group attached to an ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one typically involves the reaction of 2-bromobenzaldehyde with trifluoromethoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one involves its interaction with molecular targets and pathways. The bromine and trifluoromethoxy groups contribute to the compound’s reactivity and ability to form specific interactions with biological molecules. These interactions can influence various biochemical processes, making the compound valuable in research and development.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-2-(trifluoromethoxy)ethan-1-one
- 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
- 1-(2-Iodophenyl)-2-(trifluoromethoxy)ethan-1-one
Uniqueness
1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The trifluoromethoxy group also contributes to its unique chemical behavior, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6BrF3O2 |
---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2-(trifluoromethoxy)ethanone |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-4-2-1-3-6(7)8(14)5-15-9(11,12)13/h1-4H,5H2 |
InChI Key |
OCCAPKAEMDLIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)COC(F)(F)F)Br |
Origin of Product |
United States |
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